

WAY-151932: A Technical Overview of a Vasopressin V2-Receptor Agonist

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Compound of Interest		
Compound Name:	WAY-151932	
Cat. No.:	B1684029	Get Quote

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This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **WAY-151932**, a potent and selective vasopressin V2-receptor agonist. The information presented herein is intended to support research and development efforts in fields related to renal function, cardiovascular regulation, and related therapeutic areas.

Core Compound Data

WAY-151932 is a non-peptide small molecule that has been investigated for its ability to mimic the action of endogenous vasopressin at the V2 receptor. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	220460-92-4	Not Applicable
Molecular Weight	402.88 g/mol	Not Applicable
Chemical Formula	C23H19CIN4O	Not Applicable

Mechanism of Action: Vasopressin V2-Receptor Agonism





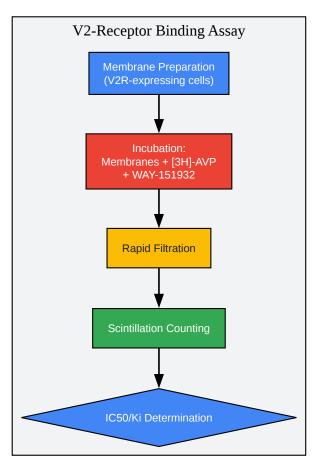


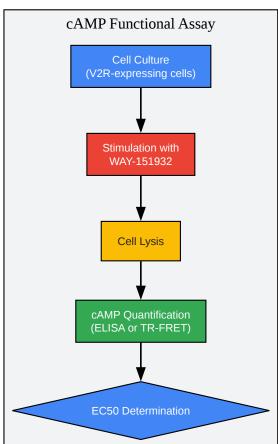
WAY-151932 functions as a selective agonist for the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed in the principal cells of the kidney's collecting ducts. The binding of **WAY-151932** to the V2R initiates a signaling cascade that is crucial for the regulation of water reabsorption.

Upon activation by an agonist like **WAY-151932**, the V2 receptor couples to the Gs alpha subunit of the heterotrimeric G protein. This interaction stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells. This increased density of AQP2 channels enhances water permeability, facilitating the reabsorption of water from the tubular fluid back into the bloodstream, thus producing an antidiuretic effect.









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